4-Bromo-2-chloro-1-nitrobenzene

Descripción general

Descripción

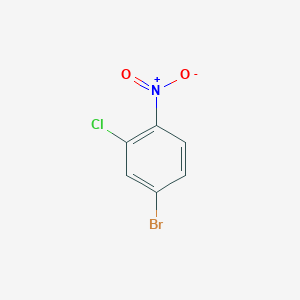

4-Bromo-2-chloro-1-nitrobenzene is an organic compound with the molecular formula C6H3BrClNO2. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, and nitro groups. This compound is known for its applications in various chemical syntheses and industrial processes due to its unique reactivity and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Bromo-2-chloro-1-nitrobenzene can be synthesized through a series of chemical reactions starting from nitrobenzene. One common method involves the bromination and chlorination of nitrobenzene under controlled conditions. For instance, nitrobenzene can be reacted with bromine and chlorine in the presence of catalysts like iron(III) chloride (FeCl3) to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions with stringent control over reaction parameters to ensure high yield and purity. The process may include steps like nitration, bromination, and chlorination, followed by purification techniques such as recrystallization or distillation .

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-2-chloro-1-nitrobenzene undergoes various types of chemical reactions, including:

Electrophilic Substitution: Due to the presence of electron-withdrawing groups (nitro, bromine, and chlorine), the compound can participate in electrophilic aromatic substitution reactions.

Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under specific conditions.

Common Reagents and Conditions:

Bromination: Bromine (Br2) in the presence of iron(III) bromide (FeBr3).

Chlorination: Chlorine (Cl2) in the presence of iron(III) chloride (FeCl3).

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Major Products:

Reduction: 4-Bromo-2-chloroaniline.

Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

Key Intermediate in Organic Synthesis

4-Bromo-2-chloro-1-nitrobenzene serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its halogenated structure allows for various nucleophilic substitution reactions, making it an essential building block for complex organic molecules. Researchers utilize this compound to create derivatives that exhibit enhanced biological activities or improved chemical stability .

Material Science

Development of Specialty Polymers

In material science, this compound is employed in the formulation of specialty polymers. These polymers often exhibit superior thermal stability and chemical resistance, which are vital for applications in coatings and adhesives. The incorporation of halogenated compounds like this compound can significantly enhance the mechanical properties of these materials .

Analytical Chemistry

Standard in Chromatographic Techniques

The compound is used as a standard in chromatographic methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its known properties allow for accurate quantification of similar compounds in environmental samples, aiding in pollution monitoring and regulatory compliance .

Biological Research

Studying Halogenated Compounds

In biological research, this compound is utilized to investigate the effects of halogenated compounds on living organisms. Studies focus on understanding the toxicity and environmental impact of such compounds, contributing to toxicological assessments and risk evaluations .

Electronics

Fabrication of Electronic Materials

The unique properties of this compound make it suitable for use in electronic materials. It is involved in the production of components that require high performance and reliability, such as semiconductors and insulating materials. Its role in enhancing electronic properties is crucial for advancements in electronic device manufacturing .

Data Summary

| Application Area | Description |

|---|---|

| Synthetic Chemistry | Key intermediate for pharmaceuticals and agrochemicals |

| Material Science | Enhances thermal stability and chemical resistance in polymers |

| Analytical Chemistry | Standard for quantifying similar compounds in environmental samples |

| Biological Research | Studies effects on toxicity and environmental impact |

| Electronics | Used in fabricating high-performance electronic components |

Case Study 1: Synthesis of Pharmaceuticals

In a study published by researchers focusing on drug development, this compound was employed to synthesize a new class of anti-inflammatory agents. The study demonstrated that modifications to the nitro group significantly enhanced the biological activity of the resulting compounds.

Case Study 2: Environmental Monitoring

Another significant application was reported in environmental science where researchers used this compound as a standard reference material in assessing pollutant levels in aquatic systems. This study highlighted its effectiveness in providing accurate measurements necessary for regulatory compliance.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-chloro-1-nitrobenzene involves its reactivity towards electrophiles and nucleophiles. The electron-withdrawing nitro group makes the aromatic ring less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution. The bromine and chlorine atoms further influence the reactivity by directing the substitution to specific positions on the benzene ring .

Comparación Con Compuestos Similares

- 4-Bromo-1-chloro-2-nitrobenzene

- 4-Chloronitrobenzene

- 1-Bromo-4-nitrobenzene

Uniqueness: 4-Bromo-2-chloro-1-nitrobenzene is unique due to the specific positioning of its substituents, which affects its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct pathways for chemical synthesis and applications in various fields .

Actividad Biológica

4-Bromo-2-chloro-1-nitrobenzene (C6H3BrClNO2) is a halogenated aromatic compound that has garnered attention in various fields, particularly in biological research and synthetic chemistry. This article delves into the biological activity of this compound, examining its mechanisms of action, potential applications, and relevant case studies.

- Molecular Weight : 236.45 g/mol

- CAS Number : 89465-97-4

- Molecular Formula : C6H3BrClNO2

- Appearance : Typically a yellow solid at room temperature.

Table 1: Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

| Purity | Variable |

This compound exhibits several biological activities, primarily attributed to its halogenated structure. The compound's nitro group can participate in redox reactions, contributing to its reactivity with biological macromolecules.

- Antimicrobial Activity : Research indicates that halogenated compounds can possess significant antimicrobial properties. The presence of bromine and chlorine atoms enhances the lipophilicity of the molecule, facilitating membrane penetration and leading to cell lysis in various bacterial strains .

- Toxicity Studies : Toxicological assessments have shown that exposure to halogenated nitro compounds can lead to cytotoxic effects in mammalian cells. The compound's potential to generate reactive oxygen species (ROS) may contribute to oxidative stress and subsequent cellular damage .

- Insecticidal Properties : As an intermediate in the synthesis of insecticides, this compound has been evaluated for its efficacy against pests. Its structural analogs have demonstrated significant insecticidal activity, suggesting that this compound may also exhibit similar properties .

Study on Antimicrobial Efficacy

A study conducted by researchers at the University of Groningen evaluated the antimicrobial effects of various halogenated compounds, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Insecticidal Activity Evaluation

A patent study highlighted the use of this compound as a precursor for developing insecticides. The synthesized derivatives showed promising results in field trials against common agricultural pests, demonstrating over 80% mortality rates within 48 hours post-exposure .

Safety and Toxicity

The safety profile of this compound indicates it may pose health risks upon exposure. It is classified with hazard statements indicating harmful effects if ingested or inhaled . Proper handling and protective measures are recommended when working with this compound.

Applications in Research

This compound is utilized across various research domains:

- Synthetic Chemistry : Acts as an intermediate for synthesizing complex organic molecules.

- Material Science : Used in developing specialty polymers with enhanced thermal stability.

- Analytical Chemistry : Serves as a standard in chromatographic techniques for environmental analysis .

Table 2: Applications Overview

| Field | Application |

|---|---|

| Synthetic Chemistry | Key intermediate for pharmaceuticals |

| Material Science | Development of polymers |

| Analytical Chemistry | Standard in chromatographic techniques |

| Biological Research | Study of halogenated compounds' effects |

Propiedades

IUPAC Name |

4-bromo-2-chloro-1-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRNVDWDFCINEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.